![molecular formula C19H18FN5O4S3 B2921321 4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-85-7](/img/structure/B2921321.png)
4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a fluoroanilino group, and a thiadiazol group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfamoyl group might undergo hydrolysis, and the fluoroanilino group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy: A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine derivative, which is structurally related to the compound , in photodynamic therapy. This therapy is used for treating cancer, and the compound's properties, such as high singlet oxygen quantum yield, make it a promising candidate for this application (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Sensing and Analysis
- Fluorogenic Reagent for Thiols: Toyo’oka, Suzuki, Saito, Uzu, and Imai (1989) synthesized a compound (DBD-F) for thiol-specific fluorogenic reagent applications. This compound shares the dimethylsulfamoyl group, which enhances reactivity and fluorescence, suggesting potential use in analytical chemistry for detecting specific biological molecules (Toyo’oka et al., 1989).
Material Science and Solar Cell Technology
- Polycarbazole Based Solar Cells: Chu, Alem, Tsang, Tse, Wakim, Jianping Lu, Dennler, Waller, Gaudiana, and Tao (2011) researched the use of dimethyl sulfoxide in the development of polycarbazole-based solar cells. This study's focus on fine-tuning polymer morphology and improving photovoltaic performance has implications for materials science, especially in renewable energy technologies (Chu et al., 2011).
Antimicrobial and Biological Activities
- Anti-Microbial Screening: Jagtap, Jaychandran, Sreenivasa, and Sathe (2010) synthesized various benzothiazole and sulphonamide compounds, including derivatives with fluorobenzenes. These compounds demonstrated antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Jagtap et al., 2010).
Enzyme Inhibition and Therapeutic Potential
- Carbonic Anhydrase Inhibition: Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, and Supuran (2003) investigated halogenated sulfonamides for their inhibition properties on carbonic anhydrase IX, an enzyme associated with tumor growth. The results point towards potential therapeutic applications in cancer treatment (Ilies et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)15-9-3-12(4-10-15)17(27)22-18-23-24-19(31-18)30-11-16(26)21-14-7-5-13(20)6-8-14/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXOUPQKAUQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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